molecular formula C52H76F3N13O26 B6286282 Azido-PEG3-FLAG Trifluoroacetate CAS No. 2243206-95-1

Azido-PEG3-FLAG Trifluoroacetate

Cat. No.: B6286282
CAS No.: 2243206-95-1
M. Wt: 1356.2 g/mol
InChI Key: GRTAQVXEALHODI-JAMBOELSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-FLAG Trifluoroacetate is a compound used primarily in bioconjugation and click chemistry. It is composed of a polyethylene glycol (PEG) linker, an azide group, and a FLAG tag. The compound is often utilized for the attachment of the FLAG-tag by copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This allows for the detection or purification of FLAG-tagged molecules using immunological methods .

Mechanism of Action

Target of Action

Azido-PEG3-FLAG Trifluoroacetate is primarily used for the attachment of the FLAG-tag . The FLAG-tag is a polypeptide protein tag that can be added to a protein using recombinant DNA technology. It is used in the field of molecular biology to facilitate the detection and purification of the tagged protein .

Mode of Action

The compound interacts with its targets through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical reaction of click chemistry . This reaction allows the attachment of the FLAG-tag to the target molecule . In addition, Azido-PEG3-FLAG contains a PEG-linker, which enhances the solubility and detection efficiency of the FLAG-tagged molecules .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the CuAAC reaction . This reaction enables the attachment of the FLAG-tag to any terminal Alkyne- or Cyclooctyne-functionalized molecule . The downstream effects of this pathway are the production of FLAG-tagged molecules, which can be detected or purified immunologically .

Pharmacokinetics

It is known that the compound is used in laboratory settings for the attachment of the flag-tag . The impact of the compound’s ADME properties on its bioavailability would be an interesting area for future research.

Result of Action

The primary result of the action of this compound is the production of FLAG-tagged molecules . These molecules can be detected or purified immunologically, using dye-labeled, enzyme-coupled, or immobilized anti-FLAG antibodies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is recommended to be stored in dry conditions at a temperature below -15°C . Short-term exposure to ambient temperature is possible, but long-term storage at higher temperatures may affect the stability and efficacy of the compound .

Preparation Methods

The synthesis of Azido-PEG3-FLAG Trifluoroacetate involves several steps:

Chemical Reactions Analysis

Azido-PEG3-FLAG Trifluoroacetate primarily undergoes click chemistry reactions:

Scientific Research Applications

Azido-PEG3-FLAG Trifluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Azido-PEG3-FLAG Trifluoroacetate can be compared with other azido-PEG derivatives and FLAG-tagged compounds:

This compound stands out due to its combination of the azide group, PEG linker, and FLAG tag, making it highly versatile for various applications in bioconjugation and click chemistry.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75N13O24.C2HF3O2/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52;3-2(4,5)1(6)7/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAQVXEALHODI-JAMBOELSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76F3N13O26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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